2-(2,4-difluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide is an organic compound with a complex structure that includes both fluorinated aromatic rings and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form 2-(2,4-difluorophenyl)acetamide. This intermediate is then reacted with pyrazine-2-carboxaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
2-(2,4-difluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorinated aromatic rings and pyrazine moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)pyridine: Shares the fluorinated aromatic ring but lacks the pyrazine moiety.
2-(2,4-difluorophenyl)acetamide: Similar structure but without the pyrazine group.
N-(pyrazin-2-ylmethyl)acetamide: Contains the pyrazine moiety but lacks the fluorinated aromatic ring.
Uniqueness
2-(2,4-difluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide is unique due to the combination of fluorinated aromatic rings and a pyrazine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C13H11F2N3O |
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Molecular Weight |
263.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-(pyrazin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H11F2N3O/c14-10-2-1-9(12(15)6-10)5-13(19)18-8-11-7-16-3-4-17-11/h1-4,6-7H,5,8H2,(H,18,19) |
InChI Key |
KNCMLURMYLTECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCC2=NC=CN=C2 |
Origin of Product |
United States |
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